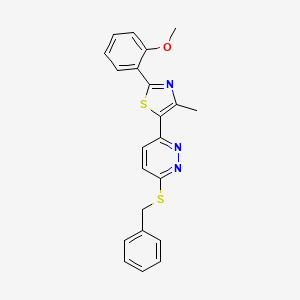
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a thiazole ring, and various functional groups such as benzylthio and methoxyphenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with benzylthiol.
Formation of the Thiazole Ring: This can be accomplished through the cyclization of a suitable thioamide with a halogenated ketone or aldehyde.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole derivative with a methoxyphenyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under appropriate conditions to form dihydropyridazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like benzylthio and methoxyphenyl allows it to form specific interactions with these targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- 5-(6-(Methylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- 5-(6-(Phenylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-hydroxyphenyl)-4-methylthiazole
Uniqueness
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is unique due to the specific combination of functional groups and rings in its structure. This unique structure imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, the presence of the benzylthio group may enhance its ability to interact with certain biological targets, while the methoxyphenyl group can influence its solubility and stability.
特性
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-10-6-7-11-19(17)26-2)18-12-13-20(25-24-18)27-14-16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRESGIIOINHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














